molecular formula C19H28ClN5O B6448612 5-chloro-2-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine CAS No. 2549049-32-1

5-chloro-2-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine

Cat. No.: B6448612
CAS No.: 2549049-32-1
M. Wt: 377.9 g/mol
InChI Key: PABALATUZRCKRC-UHFFFAOYSA-N
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Description

Structural Overview: This compound is a pyrimidine derivative with a chlorine substituent at position 5 and a piperidin-1-yl group at position 2. The piperidine ring is further functionalized with a but-2-yn-1-yloxy linker, terminating in a 4-ethylpiperazine moiety.

Synthetic Relevance:
The compound’s synthesis likely involves palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) or nucleophilic substitutions to install the piperidine-piperazine-alkyne scaffold, as inferred from analogous procedures in the literature (e.g., chloroacetyl chloride-mediated functionalization in piperazine derivatives) .

Properties

IUPAC Name

5-chloro-2-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28ClN5O/c1-2-23-10-12-24(13-11-23)7-3-4-14-26-18-5-8-25(9-6-18)19-21-15-17(20)16-22-19/h15-16,18H,2,5-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABALATUZRCKRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Pharmacological Implications

The compound shares structural similarities with derivatives in patents and synthetic studies. Below is a comparative analysis:

Compound Substituents/Linkers Key Differences Hypothesized Impact on Activity
Target Compound But-2-yn-1-yloxy linker; 4-ethylpiperazine Unique alkyne linker and ethyl-piperazine Enhanced rigidity and lipophilicity for membrane penetration; ethyl group may modulate metabolism.
7-(4-Ethylpiperazin-1-yl) derivatives (Patent EP 2023/39) Direct piperazine attachment to piperidine Lacks alkyne linker Reduced conformational rigidity; potential for altered target binding kinetics.
5-[6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidin-2-yl]-pyrimidin-2-ylamine Methanesulfonyl-piperazine; thienopyrimidine core Sulfonyl group enhances polarity; thienopyrimidine core vs. pyrimidine Increased solubility but reduced blood-brain barrier penetration; altered kinase selectivity.
2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one Chloroacetyl-piperazine; phenylpyrimidine Electrophilic chloroacetyl group Potential for covalent binding to targets; higher reactivity may lead to off-target effects.
5-Chloro-N2-{4-[4-(dimethylamino)piperidin-1-yl]-2-methoxyphenyl}-N4-[2-(dimethylphosphoryl)phenyl]pyrimidine Dimethylamino-piperidine; phosphorylphenyl group Phosphoryl group introduces steric bulk Possible modulation of solubility and hydrogen-bonding interactions; altered pharmacokinetics.

Critical Analysis of Structural Variations :

Linker Flexibility :

  • The but-2-yn-1-yloxy linker in the target compound introduces rigidity compared to flexible alkyl chains (e.g., methylene linkers in EP 2023/39 derivatives). This rigidity may optimize binding to deep hydrophobic pockets in targets like kinases .
  • In contrast, the chloroacetyl linker in introduces reactivity, which could limit metabolic stability despite enhancing target engagement.

Dimethylamino-piperidine in increases basicity, which may enhance solubility but reduce tissue distribution.

Core Heterocycle: Pyrimidine cores (target compound, ) are common in kinase inhibitors (e.g., imatinib analogs), whereas thienopyrimidine () may alter electron distribution and binding affinity.

Research Findings and Hypotheses

Metabolic Stability :

  • Ethyl-piperazine substituents are less prone to oxidative metabolism compared to hydroxyethyl derivatives (e.g., 7-[4-(2-hydroxyethyl)piperazin-1-yl] in EP 2023/39), which may undergo rapid glucuronidation .

Target Selectivity :

  • However, this requires validation via in vitro assays.

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